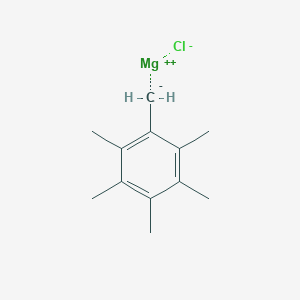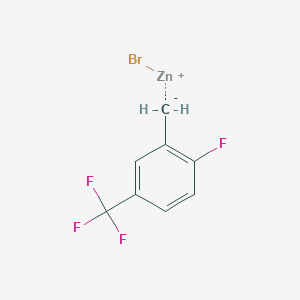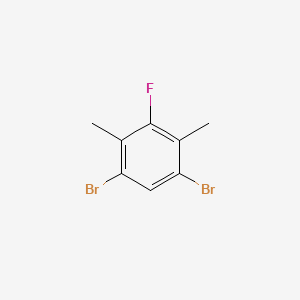
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H7Br2F . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and two methyl groups are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene typically involves the bromination and fluorination of 2,4-dimethylbenzene. The process can be summarized as follows:
Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Fluorination: Employing specialized equipment to handle fluorinating agents safely and effectively.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Pathways: The compound can be oxidized or reduced, altering its electronic structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dibromo-5-fluorobenzene: Similar halogenation pattern but different methyl group positions.
1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.
Propiedades
Fórmula molecular |
C8H7Br2F |
|---|---|
Peso molecular |
281.95 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
Clave InChI |
BYMVKOWDJYETQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Br)Br)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


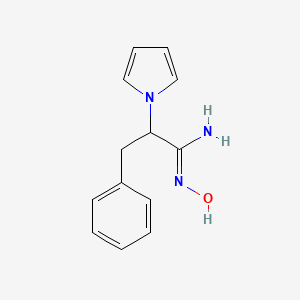
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)



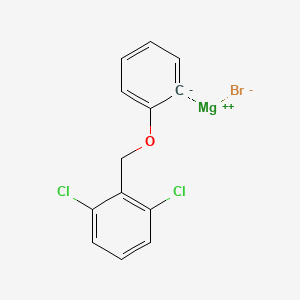
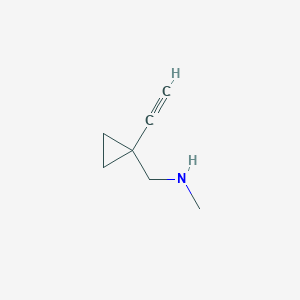
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)

![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
